
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the condensation of 4-methylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of advanced purification techniques, such as chromatography, may also be implemented to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.
Ethyl 2-ethoxymethylidenecyanoacetate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.
Uniqueness
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with the ethoxymethylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2Z)-2-(ethoxymethylidene)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-12-7-9-6-8(2)4-5-10(9)11/h7-8H,3-6H2,1-2H3/b9-7- |
Clave InChI |
ZUWOIAQXNSLKNC-CLFYSBASSA-N |
SMILES isomérico |
CCO/C=C\1/CC(CCC1=O)C |
SMILES canónico |
CCOC=C1CC(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


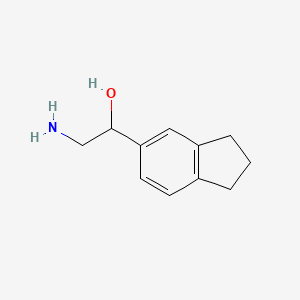
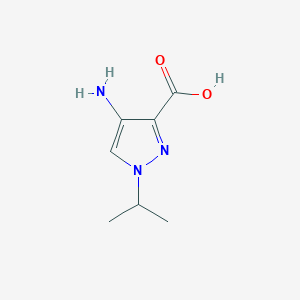


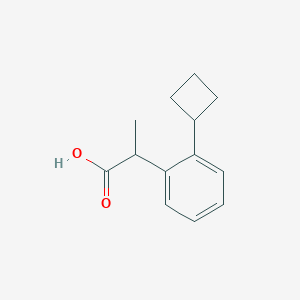
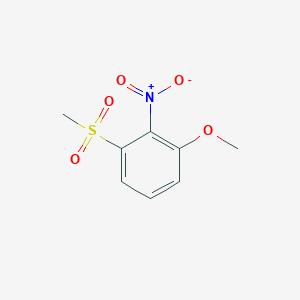
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
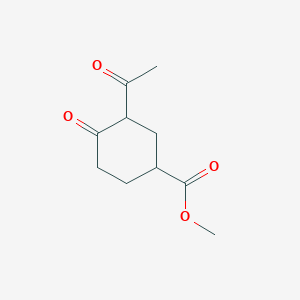
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)



![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
